molecular formula C22H19F3N2O3 B2819364 N-(2-ethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 1004393-37-6

N-(2-ethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2819364
CAS No.: 1004393-37-6
M. Wt: 416.4
InChI Key: BNWOEFICOVTATA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by a 1,6-dihydropyridine core substituted with a 2-ethoxyphenyl carboxamide group at position 3 and a 3-(trifluoromethyl)benzyl moiety at position 1.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3/c1-2-30-19-9-4-3-8-18(19)26-21(29)16-10-11-20(28)27(14-16)13-15-6-5-7-17(12-15)22(23,24)25/h3-12,14H,2,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWOEFICOVTATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound N-(2-ethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and material science.

Structure and Composition

  • Molecular Formula : C15H13F3N2O2
  • Molecular Weight : 312.27 g/mol
  • IUPAC Name : this compound

Medicinal Chemistry

Dihydropyridines are primarily known for their role as calcium channel blockers, making them significant in cardiovascular research. The specific compound under discussion has been investigated for:

  • Antihypertensive Effects : Studies have shown that dihydropyridines can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells.
  • Neuroprotective Properties : Research indicates that derivatives of this compound may protect neurons from oxidative stress, potentially benefiting conditions such as Alzheimer's disease.

Pharmacology

Research into the pharmacological applications of this compound has revealed several promising avenues:

  • Anti-inflammatory Activity : The compound has been tested for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Material Science

The unique chemical properties of this compound have led to its exploration in material science:

  • Polymer Chemistry : Its incorporation into polymer matrices has been studied to enhance the thermal and mechanical properties of materials.

Table 1: Biological Activities of Dihydropyridine Derivatives

Activity TypeCompound ExampleMechanism of Action
AntihypertensiveNifedipineCalcium channel blockade
NeuroprotectiveNimodipineInhibition of oxidative stress
Anti-inflammatoryNewer derivativesCytokine inhibition
AnticancerVarious derivativesInduction of apoptosis

Case Study 1: Neuroprotection in Alzheimer's Disease

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on neuronal cell lines exposed to amyloid-beta toxicity. Results indicated significant reduction in cell death and oxidative stress markers.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by influencing its electronic and steric properties . This can lead to enhanced binding affinity and selectivity for certain biological targets, thereby exerting its effects through specific pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Core Structure Key Functional Groups Reference
N-(2-ethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide 2-ethoxyphenyl (carboxamide), 3-(trifluoromethyl)benzyl (N1) 1,6-dihydropyridine Carboxamide, trifluoromethyl, ethoxy
5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS 338782-67-5) Phenyl (carboxamide), chlorine (C5), 3-(trifluoromethyl)benzyl (N1) 1,6-dihydropyridine Carboxamide, trifluoromethyl, chloro
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tosyl (N1), thiophen-3-yl (C5), methyl ester (C3) 1,4,5,6-tetrahydropyridine Ester, tosyl, thiophene
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide 4-fluorophenyl (C2), trifluoroethylamino (C6), furopyridine core Furo[2,3-b]pyridine Carboxamide, trifluoroethyl, cyclopropyl carbamoyl

Key Observations :

  • The trifluoromethylbenzyl group is conserved in the target compound and CAS 338782-67-5, suggesting its importance in hydrophobic interactions or metabolic resistance.
  • The carboxamide group in the target compound and CAS 338782-67-5 contrasts with the ester group in the tetrahydropyridine analog , which may reduce hydrolytic instability.
  • Substitutions at C5 (e.g., ethoxyphenyl in the target vs. chloro in CAS 338782-67-5 or thiophene in ) influence electronic properties and steric bulk.

Physicochemical Properties and Analytical Data

Property Target Compound (Inferred) CAS 338782-67-5 Methyl (S)-6-oxo-... ()
Melting Point Not reported Not reported 152–159°C
Solubility Likely moderate (carboxamide, ethoxy) Low (chloro, trifluoromethyl) Low (ester, tosyl)
Spectroscopy Expected NH/CO peaks in IR Not reported IR: 1720 cm⁻¹ (ester C=O)
Chromatography Likely requires purification Not reported Column chromatography used

Notes:

  • The ethoxy group in the target compound may improve solubility compared to the chloro substituent in CAS 338782-67-5 .
  • The tetrahydropyridine core in exhibits different conformational flexibility compared to the dihydropyridine core.

Functional Group Impact and Pharmacological Implications

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability in both the target compound and CAS 338782-67-5 .
  • Carboxamide vs. Ester : The carboxamide in the target compound may improve target binding via hydrogen bonding compared to the ester in .

Biological Activity

N-(2-ethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyridine core, which is known for its diverse biological activities. The presence of the ethoxy and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of phospholipase D (PLD), which is crucial in cancer cell proliferation and survival .
  • Receptor Modulation : It may modulate G protein-coupled receptors (GPCRs), leading to alterations in intracellular calcium levels and subsequent cellular responses .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar dihydropyridine derivatives. They induce apoptosis in cancer cells and inhibit metastasis by interfering with signaling pathways related to cell survival and proliferation .

Pesticidal Properties

The compound has also been investigated for its pesticidal utility against various pests, including arthropods and nematodes. Its mechanism involves disrupting the normal physiological functions of these organisms, leading to their mortality .

Case Studies

StudyFindings
In vitro study on cancer cell lines Showed significant reduction in cell viability upon treatment with the compound, indicating strong anticancer properties.
Pesticide efficacy trial Demonstrated effective control of nematode populations in agricultural settings, suggesting potential for use as an agrochemical.

Research Findings

Several studies have highlighted the promising biological activities associated with this compound:

  • Antitumor Activity : A study reported that derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Agrochemical Applications : Research indicated that the compound effectively reduced pest populations in controlled environments .

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